Taurolitiocólico ácido sal sódico

Descripción general

Descripción

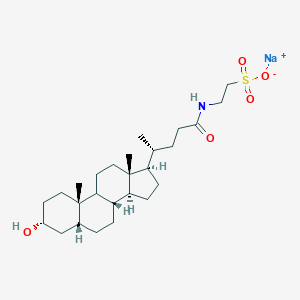

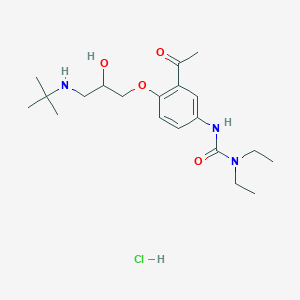

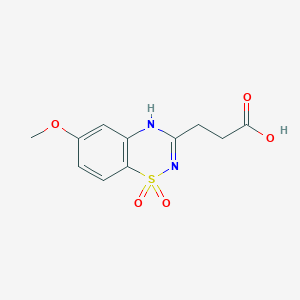

Taurolithocholic acid sodium salt is a bile acid derivative, specifically a taurine-conjugated form of lithocholic acid. It is known for its potent cholestatic properties and its role as a calcium ion agonist . This compound is extensively utilized in scientific research to explore various aspects of bile acid physiology and pathophysiology .

Aplicaciones Científicas De Investigación

Taurolithocholic acid sodium salt is extensively utilized in scientific research for various applications:

Chemistry: It is used to study bile acid chemistry and its interactions with other molecules.

Biology: The compound is used to investigate bile acid metabolism and its effects on cellular processes.

Medicine: It is employed in research related to liver diseases, particularly cholestasis, and its potential therapeutic applications.

Industry: The compound’s detergent properties make it useful in the solubilization of lipids and other hydrophobic substances

Mecanismo De Acción

Target of Action

Taurolithocholic acid sodium salt is a bile acid derivative that primarily targets the gastrointestinal tract .

Mode of Action

The compound acts as a detergent , solubilizing fats for absorption in the gastrointestinal tract .

Biochemical Pathways

Taurolithocholic acid sodium salt is involved in various metabolic processes and signaling interactions . It plays a role in bile acid synthesis/metabolism, disease linkage, and biomarker assessment . It has been used to induce cholestasis in ex vivo and in vivo animal models of hepatocellular cholestasis .

Pharmacokinetics

It is known that serum levels of the compound increase approximately 5-fold within two hours during an oral lipid tolerance test in humans .

Result of Action

The molecular and cellular effects of Taurolithocholic acid sodium salt’s action include increased activity of caspase-3 and -7 in Hep3B cells . This suggests that the compound may play a role in apoptosis, a process of programmed cell death.

Action Environment

The action of Taurolithocholic acid sodium salt can be influenced by environmental factors. For instance, it has been used in a study to assess factors controlling the gastrointestinal adsorption of petroleum hydrocarbon residues . .

Análisis Bioquímico

Biochemical Properties

Taurolithocholic acid sodium salt interacts with various enzymes and proteins. At low concentrations (5 µM), it tends to selectively increase the membrane-associated fraction of the e-isoform of protein kinase C (PKC) by 44.1% ± 40.2% . It also selectively induces translocation of the ε-isoform of PKC to the hepatocellular membranes, a key step for activation of mobile PKC isoforms .

Cellular Effects

Taurolithocholic acid sodium salt has significant effects on various types of cells and cellular processes. For instance, it increases caspase-3 and -7 activity in Hep3B cells transfected with sodium taurocholate cotransporting peptide (NTCP), but not nontransfected Hep3B cells . It has been used to induce cholestasis in ex vivo and in vivo animal models of hepatocellular cholestasis .

Molecular Mechanism

The molecular mechanism of action of Taurolithocholic acid sodium salt involves its interactions with biomolecules and its effects on gene expression. It exerts cholestatic effects via phosphatidylinositol 3-kinase (PI3K)-dependent mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Taurolithocholic acid sodium salt change over time. For instance, serum levels of Taurolithocholic acid sodium salt increase approximately 5-fold within two hours during an oral lipid tolerance test in humans .

Dosage Effects in Animal Models

The effects of Taurolithocholic acid sodium salt vary with different dosages in animal models. It exerts cholestatic effects via PI3K-dependent mechanisms in perfused rat livers and rat hepatocyte couplets .

Metabolic Pathways

Taurolithocholic acid sodium salt is involved in various metabolic pathways. It is a part of the bile acid biosynthesis pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of taurolithocholic acid sodium salt typically involves the conjugation of lithocholic acid with taurine. This process can be carried out under controlled conditions to ensure the purity and efficacy of the final product. The reaction generally involves the activation of the carboxyl group of lithocholic acid, followed by its reaction with taurine in the presence of a coupling agent .

Industrial Production Methods: Industrial production of taurolithocholic acid sodium salt involves large-scale synthesis using similar principles as the laboratory methods but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and quality control to ensure the product meets the required standards .

Análisis De Reacciones Químicas

Types of Reactions: Taurolithocholic acid sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Comparación Con Compuestos Similares

Lithocholic Acid: A secondary bile acid that is not conjugated with taurine.

Taurocholic Acid: A taurine-conjugated form of cholic acid.

Taurochenodeoxycholic Acid: A taurine-conjugated form of chenodeoxycholic acid.

Uniqueness: Taurolithocholic acid sodium salt is unique due to its specific conjugation with taurine, which imparts distinct biochemical properties. Its potent cholestatic effects and role as a calcium ion agonist differentiate it from other bile acids and their derivatives .

Propiedades

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAERYJYXPRIDTO-HRHHVWJRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701036211 | |

| Record name | Sodium taurolithocholate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6042-32-6 | |

| Record name | Sodium taurolithocholate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does taurolithocholic acid sodium salt contribute to tumor promotion in the rat stomach like other bile acids?

A: Contrary to several other bile acids, taurolithocholic acid sodium salt did not induce ornithine decarboxylase activity in the pyloric mucosa of the rat stomach. [] Ornithine decarboxylase activity is considered a marker for tumor promotion. This suggests that taurolithocholic acid sodium salt may not possess tumor-promoting activities in the pyloric mucosa of the rat stomach, unlike other bile acids such as taurocholic acid sodium salt and glycocholic acid sodium salt. []

Q2: Beyond the stomach, are there other organs where taurolithocholic acid sodium salt might play a role in disease?

A: While the provided research focuses on the stomach, one study found that levels of taurolithocholic acid sodium salt were elevated in the serum of rats with unilateral ureteral obstruction (UUO), a model of chronic kidney disease. [] Furthermore, treatment with a traditional Chinese medicine formulation, FuZhengHuaYuJiangZhuTongLuoFang (FZHY), reduced serum levels of taurolithocholic acid sodium salt in these rats. [] This suggests a potential link between taurolithocholic acid sodium salt and kidney disease, although further research is needed to understand the specific mechanisms involved.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)

![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)